REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][N:7]([CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16])[C:6]=2[C:5](=[O:18])[NH:4][C:3]1=[O:19].[OH-].[Na+].[CH3:22][CH2:23][CH2:24]Br.S(=O)(=O)(O)O>O.CO>[CH2:22]([N:4]1[C:5](=[O:18])[C:6]2[N:7]([CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16])[CH:8]=[N:9][C:10]=2[N:2]([CH3:1])[C:3]1=[O:19])[CH2:23][CH3:24] |f:1.2|
|
Name
|
|
Quantity
|
79.2 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC(C=2N(C=NC12)CCCCC(C)=O)=O)=O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
55.5 g
|
Type
|
reactant
|
Smiles
|
CCCBr
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
Unreacted 3-methyl-7-(5-oxohexyl)-xanthine is filtered off
|
Type
|
DISTILLATION
|
Details
|
the alcohol is distilled off in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with 350 ml of methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(=O)N(C=2N=CN(C2C1=O)CCCCC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |